N-(1-pivaloylindolin-6-yl)-9H-xanthene-9-carboxamide
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Overview
Description
N-(1-pivaloylindolin-6-yl)-9H-xanthene-9-carboxamide: is a synthetic organic compound that belongs to the class of xanthene derivatives. These compounds are known for their diverse applications in various fields, including chemistry, biology, and medicine. The unique structure of this compound, which includes an indolinyl group and a xanthene core, makes it an interesting subject for scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-pivaloylindolin-6-yl)-9H-xanthene-9-carboxamide typically involves the following steps:
Formation of the Indolinyl Group: The indolinyl group can be synthesized through a cyclization reaction of an appropriate precursor, such as an aniline derivative, under acidic or basic conditions.
Attachment of the Pivaloyl Group: The pivaloyl group is introduced via an acylation reaction using pivaloyl chloride and a suitable base, such as triethylamine.
Formation of the Xanthene Core: The xanthene core is synthesized through a condensation reaction of a phenol derivative with a phthalic anhydride under acidic conditions.
Coupling of the Indolinyl and Xanthene Units: The final step involves coupling the indolinyl group with the xanthene core through an amide bond formation using a coupling reagent, such as N,N’-dicyclohexylcarbodiimide (DCC).
Industrial Production Methods
Industrial production of This compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(1-pivaloylindolin-6-yl)-9H-xanthene-9-carboxamide: can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
N-(1-pivaloylindolin-6-yl)-9H-xanthene-9-carboxamide:
Chemistry: Used as a fluorescent probe or dye due to its xanthene core, which exhibits strong fluorescence.
Biology: Employed in biological imaging and as a marker for tracking cellular processes.
Medicine: Investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of advanced materials, such as organic light-emitting diodes (OLEDs) and sensors.
Mechanism of Action
The mechanism of action of N-(1-pivaloylindolin-6-yl)-9H-xanthene-9-carboxamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may bind to proteins, enzymes, or receptors, modulating their activity.
Pathways Involved: It can influence various cellular pathways, such as signal transduction, apoptosis, and gene expression, depending on its specific application.
Comparison with Similar Compounds
N-(1-pivaloylindolin-6-yl)-9H-xanthene-9-carboxamide: can be compared with other xanthene derivatives, such as:
Fluorescein: A widely used fluorescent dye with similar structural features but different functional groups.
Rhodamine: Another xanthene-based dye known for its strong fluorescence and applications in biological imaging.
Uniqueness
The uniqueness of This compound lies in its specific combination of the indolinyl and xanthene units, which imparts distinct chemical and biological properties.
List of Similar Compounds
- Fluorescein
- Rhodamine
- Eosin
- Rose Bengal
Properties
IUPAC Name |
N-[1-(2,2-dimethylpropanoyl)-2,3-dihydroindol-6-yl]-9H-xanthene-9-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H26N2O3/c1-27(2,3)26(31)29-15-14-17-12-13-18(16-21(17)29)28-25(30)24-19-8-4-6-10-22(19)32-23-11-7-5-9-20(23)24/h4-13,16,24H,14-15H2,1-3H3,(H,28,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AIFDWFKPPPRAEJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)N1CCC2=C1C=C(C=C2)NC(=O)C3C4=CC=CC=C4OC5=CC=CC=C35 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H26N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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